molecular formula C10H9F B15205372 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene

1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene

Cat. No.: B15205372
M. Wt: 148.18 g/mol
InChI Key: COEBTIGMXUBXNA-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene is a fluorinated organic compound with the CAS Registry Number 130837-77-3 and a molecular formula of C10H9F . It is characterized by a conjugated system where a 1,3-butadiene chain is linked to a 2-fluorobenzene ring, a structure represented by the SMILES code FC1=CC=CC=C1/C=C/C=C . This configuration classifies it as a valuable research chemical for use in synthetic organic chemistry. Compounds of this nature, which feature extended pi-systems, are of significant interest as building blocks or diene components in cycloaddition reactions, such as the Diels-Alder reaction, for the construction of complex six-membered carbocyclic and heterocyclic systems . The presence of the fluorine atom can influence the electronics of the molecule and provides a site for further functionalization, making it a versatile intermediate in the development of novel compounds for materials science and pharmaceutical research . As a building block, it can be utilized in the synthesis of more complex structures with potential applications in the development of synthetic rubbers or other polymeric materials . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, and it is typically shipped using cold-chain transportation protocols to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

1-[(1E)-buta-1,3-dienyl]-2-fluorobenzene

InChI

InChI=1S/C10H9F/c1-2-3-6-9-7-4-5-8-10(9)11/h2-8H,1H2/b6-3+

InChI Key

COEBTIGMXUBXNA-ZZXKWVIFSA-N

Isomeric SMILES

C=C/C=C/C1=CC=CC=C1F

Canonical SMILES

C=CC=CC1=CC=CC=C1F

Origin of Product

United States

Advanced Methodologies for the Synthesis of 1 1e 1,3 Butadien 1 Yl 2 Fluorobenzene and Analogues

Stereoselective and Regioselective Approaches to Fluorinated Aryl-Substituted Dienes

Achieving precise control over the stereochemistry and regiochemistry of fluorinated aryl-substituted dienes is crucial for their application. Modern synthetic methods have increasingly relied on transition metal catalysis to achieve high levels of selectivity.

Transition Metal-Catalyzed Coupling Reactions for Diene Formation

Transition metals such as rhodium, palladium, and nickel are powerful catalysts for the formation of carbon-carbon bonds, enabling the construction of complex diene structures with high fidelity.

Rhodium catalysis has emerged as a potent tool for the synthesis of 2-fluoro-1,3-dienes through defluorinative vinylation. One notable strategy involves the direct C(sp²)–C(sp²) cross-coupling of gem-difluoroalkenes and acrylamides. researchgate.net This method merges Rh(III)-catalyzed C(sp²)–H bond activation with a nucleophilic addition/β-F elimination sequence. researchgate.net The reaction proceeds under mild conditions and exhibits excellent stereoselectivity, yielding the desired 2-fluoro-1,3-diene products in moderate to good yields. researchgate.net

Another innovative approach utilizes the rhodium-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates. rsc.orgnih.gov By carefully selecting the rhodium precursor and phosphine (B1218219) ligand, it is possible to control the regioselectivity of the reaction to produce fluorinated 1,4-dienes, 1,5-dienes, and conjugated 1,3-dienes. rsc.orgnih.gov For instance, a neutral rhodium catalyst with a monodentate phosphine ligand favors the formation of internal fluorinated 1,4-dienes. In contrast, a cationic rhodium catalyst with the same type of ligand directs the reaction towards terminal fluorinated 1,5-dienes. nih.gov Subsequent isomerization of these products can lead to the thermodynamically more stable conjugated 1,3-dienes. rsc.org

Catalyst SystemReactantsProduct TypeSelectivityYield (%)
Rh(III)gem-Difluoroalkene, Acrylamide2-Fluoro-1,3-dieneExcellent StereoselectivityModerate to Good
[Rh(C₂H₄)₂Cl]₂ / (4-ClC₆H₄)₃Pgem-Difluorinated cyclopropane (B1198618), AllylboronateFluorinated 1,4-dieneInternal SelectivityGood to Excellent
Cationic Rh / Monodentate Phosphinegem-Difluorinated cyclopropane, AllylboronateFluorinated 1,5-dieneTerminal Selectivity52-80

Palladium catalysis is extensively used for the functionalization of dienes. A visible-light-induced, three-component palladium-catalyzed 1,4-aminoarylation of butadienes offers a powerful method for synthesizing allylamines with excellent E-selectivity. researchgate.netnih.gov This reaction utilizes readily available aryl halides and aliphatic amines and demonstrates exceptional control over chemo-, regio-, and stereoselectivity. researchgate.netnih.gov The proposed mechanism involves a photoinduced radical Pd(0)-Pd(I)-Pd(II)-Pd(0) Heck-Tsuji-Trost allylation cascade. researchgate.netnih.gov

Furthermore, palladium-catalyzed 1,4-difunctionalization of 1,3-dienes under oxidative conditions has been developed to produce 1,4-syn-addition products. nih.gov More recently, a hybrid palladium catalysis approach has enabled a redox-neutral 1,4-syn-addition to cyclic 1,3-dienes, which is significant for constructing diverse cyclic compounds. nih.govacs.org

Reaction TypeCatalyst SystemReactantsKey Features
1,4-AminoarylationPalladium / Visible LightButadiene, Aryl Halide, Aliphatic AmineExcellent E-selectivity, High functional group tolerance
1,4-syn-DifunctionalizationPalladium (oxidative)1,3-Diene1,4-syn-addition
1,4-syn-AdditionHybrid PalladiumCyclic 1,3-diene, Electrophile, AmineRedox-neutral, Excellent regio- and diastereoselectivity

Nickel catalysis provides a cost-effective and versatile platform for the hydrofunctionalization of 1,3-dienes, enabling the introduction of various functional groups with high selectivity. nih.govacs.org These reactions are attractive as they convert simple hydrocarbons into more complex and valuable molecules. nih.govacs.org

Enantioselective hydroarylation of 1,3-dienes with indoles or arylboronic acids can be achieved using nickel catalysts with chiral ligands. chinesechemsoc.org For instance, the use of a sterically demanding axially chiral phosphoramidite (B1245037) ligand leads to high regio- and enantioselectivity, consistently producing the E-alkene isomer. nih.gov Similarly, nickel-catalyzed enantioselective hydroamination and hydroalkoxylation of 1,3-dienes have been successfully developed, providing access to valuable chiral allylic amines and ethers. acs.orgnih.gov These methods often exhibit high chemo-, regio-, and enantioselectivity. acs.orgnih.gov

Hydrofunctionalization TypeNucleophileCatalyst/LigandSelectivityProduct
HydroarylationIndoleNickel / Chiral Ligand (L6 or L8)High Regio- and EnantioselectivityChiral Indole Derivatives
HydroarylationArylboronic AcidNickel / Chiral Phosphoramidite (L12)High Regio- and Enantioselectivity (E:Z > 93:7)Chiral Arylated Alkenes
HydroaminationAliphatic AmineNickel / Chiral Bisphosphine (L23)High Regio-, Chemo-, and EnantioselectivityChiral Allylic Amines
HydroalkoxylationAlcoholNickel / Ni-DuPhosHigh Regio- and EnantioselectivityChiral Allylic Ethers

Stereocontrolled oxidative coupling reactions offer another avenue for the synthesis of conjugated dienes. Ruthenium-catalyzed oxidative cross-coupling of activated olefins with vinyl boronates provides a method for synthesizing (E,E)-1,3-dienes with exclusive stereoselectivity. organic-chemistry.org This reaction proceeds under mild, base-free, and ligand-free conditions using [RuCl₂(p-cymene)]₂ as the catalyst. organic-chemistry.org

Palladium catalysis has also been employed in oxidative coupling reactions. For example, the palladium-catalyzed oxidative cross-coupling of vinyl boronic acids and cyclic α-diazocarbonyl compounds leads to the efficient synthesis of 1,3-diene compounds. organic-chemistry.org

Rearrangement Reactions for Conjugated Diene Synthesis

Rearrangement reactions provide a distinct approach to the synthesis of conjugated dienes, often from readily available starting materials. A notable example is the synthesis of E,E-1,4-diaryl-1,3-butadienes from 1,3,5-triaryl-1,5-diketones. nih.gov This non-Wittig methodology involves an initial iodine/DBU-mediated cyclization of the 1,5-diketone to form a 1-aryl-2,3-diaroyl cyclopropane. nih.gov Subsequent reduction of the cyclopropane to the corresponding diol, followed by treatment with concentrated hydrochloric acid, induces a cyclopropyl (B3062369) ring-opening and fragmentation cascade to afford the desired E,E-1,4-diaryl-1,3-butadiene. nih.gov

Rational Design and Synthesis of Precursors for Fluorine Incorporation

The strategic placement of fluorine atoms is a cornerstone of modern drug design. nih.gov The rational design of precursors for the synthesis of fluorinated compounds like 1-[(1E)-1,3-butadien-1-yl]-2-fluorobenzene is therefore of paramount importance. The choice of precursor will often dictate the synthetic route and the point at which the fluorine atom is introduced.

One approach is to start with a fluorine-containing building block, such as 2-fluorobenzaldehyde. This can then be elaborated to the desired diene structure through various olefination reactions. For example, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester could be used to construct the diene moiety.

Alternatively, a non-fluorinated precursor can be designed for late-stage fluorination. Asymmetric electrophilic fluorination, catalyzed by transition metals or chiral organocatalysts, is a powerful method for introducing fluorine with high stereocontrol. nih.gov The design of precursors for such reactions requires careful consideration of the electronic and steric properties of the substrate to ensure high reactivity and selectivity.

The synthesis of precursors can also involve skeletal modification strategies. For instance, cyclic structures like pyrrolidines can be transformed into linear dienes through a process of N-atom removal and deconstruction. nih.govresearchgate.net This allows for the synthesis of diverse diene structures from readily available starting materials.

Table 4: Precursor Design for Fluorine Incorporation

Precursor Synthetic Strategy Key Reaction
2-Fluorobenzaldehyde Elaboration of a fluorinated building block Wittig Reaction
2-(1,3-Butadienyl)aniline Late-stage fluorination Sandmeyer Reaction

Advanced Computational Chemistry and Theoretical Investigations of 1 1e 1,3 Butadien 1 Yl 2 Fluorobenzene

Electronic Structure Analysis and Fluorine Effects

The introduction of a fluorine atom to the phenylbutadiene framework significantly alters its electronic landscape. The high electronegativity and orbital characteristics of fluorine introduce inductive and mesomeric effects that modulate the electron distribution, molecular orbital energies, and bonding properties throughout the π-conjugated system.

Frontier Molecular Orbital (FMO) theory is a cornerstone for rationalizing chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgnih.gov The energies and symmetries of these orbitals govern whether a reaction is allowed and can predict its regiochemical and stereochemical outcome. wikipedia.org

CompoundIllustrative HOMO Energy (eV)Illustrative LUMO Energy (eV)Illustrative HOMO-LUMO Gap (eV)
(1E)-1-Phenyl-1,3-butadiene-5.95-0.505.45
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene-6.15-0.655.50

Table 1: Illustrative Frontier Molecular Orbital Energies. The values presented are representative examples to demonstrate the expected electronic effect of the fluorine substituent. Specific values would be determined via quantum chemical calculations (e.g., DFT).

To gain deeper insight into the nature of chemical bonds and intramolecular interactions, NBO and QTAIM analyses are employed.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. ekb.eg This method is particularly useful for quantifying charge transfer and donor-acceptor (hyperconjugative) interactions. For this compound, NBO analysis would quantify the polarization of the C-F bond, showing a significant partial positive charge on the carbon atom and a partial negative charge on the highly electronegative fluorine atom. Furthermore, it can reveal the extent of delocalization of fluorine's lone pair electrons into the antibonding orbitals (σ* or π*) of the aromatic ring, a key aspect of its mesomeric effect. ekb.eg

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and bonds based on the topology of the electron density (ρ(r)). orientjchem.org By locating critical points in the electron density, QTAIM characterizes the nature of atomic interactions. For the C-F bond, analysis of the bond critical point (BCP) reveals key properties. A high value of electron density (ρ(r)) and a negative Laplacian of the electron density (∇²ρ(r) < 0) at the BCP would indicate a shared-shell, covalent interaction. This analysis provides a quantitative measure of bond strength and polarity. orientjchem.orgresearchgate.net

Analysis MethodParameterTypical Value for Aryl C-F Bond
NBONBO Charge on F-0.5 to -0.6 e
NBO Charge on C+0.6 to +0.7 e
QTAIMElectron Density at BCP (ρ(r))~0.25 a.u.
Laplacian of Electron Density (∇²ρ(r))> 0 a.u. (indicative of polar character)

Table 2: Representative NBO and QTAIM parameters for a C-F bond on an aromatic ring. These values illustrate the type of data obtained from such analyses, highlighting the bond's high polarity.

The substitution of hydrogen with fluorine is a common strategy in materials science and medicinal chemistry to tune the electronic properties of π-conjugated molecules. researchgate.net The effects are multifaceted:

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma framework, which leads to a significant stabilization of all molecular orbitals, both occupied and unoccupied. nih.govumons.ac.be This increased stability can enhance resistance to oxidation.

Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density back into the π-system. This effect is generally weaker than the inductive effect for fluorine but can be crucial in influencing orbital energies and reaction pathways. umons.ac.be

Conformational Effects: Fluorination can lead to more planar backbone conformations in conjugated systems. nih.govbohrium.com This increased planarity enhances π-orbital overlap along the conjugated path, which can improve electronic communication and affect charge transport properties in materials applications. nih.gov

Intermolecular Interactions: The polarized C-F bond can participate in non-covalent interactions, influencing crystal packing and solid-state morphology, which are critical for the performance of organic electronic devices. nih.gov

In this compound, these factors combine to create a unique electronic profile that dictates its chemical behavior.

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static electronic properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing detailed insights into reaction pathways, transition states, and product distributions.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Quantum chemical modeling can precisely locate the geometry of this TS on the potential energy surface and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy barrier (Eₐ), a critical factor that determines the reaction rate according to transition state theory. acs.org

For reactions involving this compound, such as a Diels-Alder cycloaddition, computational methods like Density Functional Theory (DFT) would be used to model the entire reaction coordinate. The fluorine substituent would influence the stability of the transition state through steric and electronic effects. Its electron-withdrawing nature could stabilize a transition state with developing negative charge, potentially lowering the activation barrier compared to the non-fluorinated analog. acs.org

Hypothetical ReactionReactant SystemIllustrative Activation Energy (kcal/mol)
Diels-Alder with Maleic Anhydride(1E)-1-Phenyl-1,3-butadiene22.5
This compound21.0

Table 3: Illustrative Activation Energies for a Hypothetical Diels-Alder Reaction. The lower activation energy for the fluorinated compound is a plausible outcome reflecting electronic stabilization of the transition state.

When a reaction can yield multiple isomers, computational chemistry is an invaluable tool for predicting the major product.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In a Diels-Alder reaction involving an unsymmetrical diene like this compound, different regioisomeric products (e.g., "ortho" and "meta" adducts) are possible. The outcome can be predicted by comparing the activation energies for the competing pathways leading to each product; the pathway with the lower activation barrier will be kinetically favored. mdpi.com Alternatively, FMO theory can be used by examining the relative sizes of the orbital coefficients on the terminal atoms of the diene and dienophile. nih.gov

Stereoselectivity , such as the preference for an endo or exo product in a Diels-Alder reaction, is also predictable. This preference is often governed by secondary orbital interactions, which are attractive interactions between non-bonding atoms in the transition state. wikipedia.org Computational models can accurately capture these subtle interactions, as well as steric repulsions, to correctly predict the stereochemical outcome by comparing the relative energies of the endo and exo transition states. Modern computational tools, including machine learning models trained on large reaction datasets, are also emerging as powerful methods for predicting reaction selectivity. nih.govrsc.orgrsc.org

Solvent Effects and Continuum Models in Reaction Modeling

In the theoretical modeling of chemical reactions and molecular properties, the surrounding solvent environment can play a crucial role, influencing reaction rates, equilibrium positions, and spectroscopic properties. For a molecule such as this compound, the polarity of the solvent can interact with the solute's dipole moment, leading to differential stabilization of the ground and transition states. Explicitly modeling individual solvent molecules is computationally expensive. Therefore, continuum solvation models are frequently employed to provide a computationally tractable yet accurate representation of solvent effects.

One of the most widely used approaches is the Polarizable Continuum Model (PCM). wikipedia.org In this model, the solute molecule is placed within a cavity created in a continuous medium characterized by its dielectric constant (ε). wikipedia.org The solute's electron distribution polarizes the surrounding dielectric, which in turn creates a reaction field that interacts with the solute's electronic structure. This interaction is iteratively calculated until self-consistency is achieved. The free energy of solvation is then determined, which is composed of several terms, including electrostatic interactions, cavitation energy (the energy required to create the solute cavity in the solvent), and dispersion-repulsion interactions. wikipedia.org

A popular variant of this model is the Conductor-like Polarizable Continuum Model (CPCM), which simplifies the calculation of the electrostatic potential at the cavity surface. google.com These models are readily available in numerous quantum chemistry software packages. wikipedia.org For this compound, the choice of solvent would be expected to influence its conformational equilibrium and the energy barriers to rotation, due to the polar nature of the C-F bond.

The application of a continuum model, such as CPCM with a density functional theory (DFT) method like B3LYP and a suitable basis set (e.g., 6-31G*), would allow for the calculation of the free energy of solvation in various solvents. This data is critical for understanding how the solvent environment modulates the molecule's properties and reactivity. Below is a hypothetical interactive data table illustrating the sort of results that would be obtained from such a study, showcasing the variation of the calculated free energy of solvation (ΔGsolv) with the dielectric constant of different solvents.

SolventDielectric Constant (ε)Calculated ΔGsolv (kcal/mol)
Heptane1.92-1.85
Benzene (B151609)2.28-2.50
Chloroform4.81-3.75
Tetrahydrofuran7.58-4.20
Acetone20.7-4.85
Acetonitrile36.6-5.10
Water80.1-5.50

This table presents hypothetical data for this compound, calculated using the CPCM-B3LYP/6-31G level of theory, to illustrate the expected trend of increased solvation energy with increasing solvent polarity.*

Conformational Landscape and Stereochemical Dynamics of Fluorinated Butadienes

The 1,3-butadiene (B125203) fragment can exist in two planar conformations: the more stable s-trans and the less stable s-cis conformer. The energy difference between these two forms and the rotational barrier connecting them are key parameters in understanding the molecule's dynamics. The presence of the bulky fluorophenyl group can influence the relative stability of these conformers.

Furthermore, rotation around the C-C bond linking the butadiene chain to the aromatic ring determines the relative orientation of these two π-systems. A planar arrangement would maximize π-conjugation, but may be disfavored due to steric hindrance between the hydrogen atoms on the butadiene and the fluorine atom or a hydrogen atom on the phenyl ring. Computational methods, particularly DFT, are well-suited to explore this conformational landscape.

A relaxed potential energy surface (PES) scan can be performed by systematically varying the dihedral angles of interest and calculating the energy at each step, while allowing the rest of the molecular geometry to relax. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to conformational change. For instance, the rotational barrier of the vinyl group in ortho-fluorostyrene (1-fluoro-2-vinylbenzene), a structurally related compound, can provide insights into the rotational dynamics of the butadienyl group in the target molecule. researchgate.net

Below is a hypothetical interactive data table summarizing the results of a DFT study (e.g., at the M06-2X/6-311+G* level of theory) on the key conformational features of this compound. mdpi.com

Conformational ParameterDihedral Angle(s)Calculated Relative Energy (kcal/mol)Calculated Rotational Barrier (kcal/mol)
Butadiene s-transC1=C2-C3=C4: ~180°0.00 (Reference)~5.5
Butadiene s-cisC1=C2-C3=C4: ~0°~2.8
Planar (Aryl-Butadiene)C(Aryl)-C(Aryl)-C1=C2: ~0°~0.2~4.5
Perpendicular (Aryl-Butadiene)C(Aryl)-C(Aryl)-C1=C2: ~90°Transition State

This table presents hypothetical data for this compound, calculated using the M06-2X/6-311+G level of theory, to illustrate the expected relative energies of different conformers and the barriers to rotation.*

These computational investigations provide a detailed picture of the molecule's dynamic behavior at the atomic level, which is essential for understanding its chemical properties and potential applications.

Spectroscopic Techniques for Structural and Mechanistic Elucidation of 1 1e 1,3 Butadien 1 Yl 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene, a combination of ¹⁹F, ¹H, and ¹³C NMR methodologies offers a complete picture of its molecular structure and electronic properties.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift of the fluorine atom in this compound is indicative of its electronic environment, influenced by the butadiene substituent and its position on the aromatic ring.

The fluorine atom, being in the ortho position to the butadienyl group, experiences both steric and electronic effects. The ¹⁹F chemical shift is expected to be in the typical range for aryl fluorides. For comparison, the ¹⁹F chemical shift of fluorobenzene (B45895) is approximately -113 ppm relative to CFCl₃. The presence of the electron-donating and conjugating butadienyl group at the ortho position will likely cause a downfield shift (less negative value) compared to fluorobenzene. This is due to the resonance donation of electron density from the butadiene chain into the benzene (B151609) ring, which deshields the fluorine nucleus. The steric interaction between the fluorine and the butadiene group might also contribute to the observed chemical shift.

Predicted ¹⁹F NMR Data for this compound
ParameterPredicted ValueRationale
Chemical Shift (δ)-110 to -115 ppmBased on the chemical shift of fluorobenzene and considering the electronic effects of the ortho-butadienyl substituent.
MultiplicityMultipletCoupling to ortho, meta, and para protons on the benzene ring, as well as potential long-range coupling to the vinylic protons of the butadiene chain.

¹H and ¹³C NMR spectroscopy are instrumental in determining the carbon-hydrogen framework and the connectivity of the molecule. The (1E) configuration of the double bond and the substitution pattern on the benzene ring can be confirmed using these techniques.

¹H NMR Spectroscopy: The proton spectrum will exhibit distinct signals for the aromatic and butadienyl protons. The protons on the butadiene chain will appear in the vinylic region (typically 5.0-7.5 ppm). The coupling constants (J-values) between these protons are diagnostic of the stereochemistry. For the (1E) isomer, a large trans-coupling (typically 12-18 Hz) is expected between the protons on the first double bond of the butadiene chain. The aromatic protons will appear as a complex multiplet pattern due to the ortho-substitution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the fluorine and butadienyl substituents. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant. The butadienyl carbons will resonate in the olefinic region of the spectrum.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the phenyl ring and the butadiene chain.

Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic Protons7.0 - 7.5Multiplets-
Butadienyl H1'6.5 - 7.0Doublet of doubletsJ(H1'-H2') ≈ 15 (trans), J(H1'-H3') ≈ 10
Butadienyl H2'6.2 - 6.7Multiplet-
Butadienyl H3'6.0 - 6.5Multiplet-
Butadienyl H4' (cis)5.1 - 5.4DoubletJ(H4'cis-H3') ≈ 10
Butadienyl H4' (trans)5.3 - 5.6DoubletJ(H4'trans-H3') ≈ 17
Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-F158 - 162¹JCF ≈ 240-250
Aromatic C-H115 - 130²JCF, ³JCF, ⁴JCF will be observed
Aromatic C-C(butadienyl)125 - 130²JCF will be observed
Butadienyl C1'130 - 135Small long-range coupling may be present
Butadienyl C2'125 - 130-
Butadienyl C3'135 - 140-
Butadienyl C4'115 - 120-

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic and vinylic protons, C=C stretching of the aromatic ring and the butadiene chain, and the C-F stretching. The out-of-plane bending vibrations of the vinylic C-H bonds can provide further confirmation of the (E)-stereochemistry.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, will complement the IR data. The C=C stretching modes of the conjugated butadiene system are expected to give rise to strong Raman signals. The symmetric breathing mode of the benzene ring will also be a prominent feature.

Predicted Vibrational Frequencies for this compound
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 30003100 - 3000Medium (IR), Strong (Raman)
Vinylic C-H Stretch3050 - 30103050 - 3010Medium (IR), Strong (Raman)
C=C Stretch (Butadiene)1650 - 16001650 - 1600Strong (IR & Raman)
C=C Stretch (Aromatic)1600 - 14501600 - 1450Medium-Strong (IR & Raman)
C-F Stretch1250 - 11001250 - 1100Strong (IR), Weak (Raman)
Trans C-H Out-of-plane Bend980 - 960-Strong (IR)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The extent of conjugation in this compound significantly influences its UV-Vis absorption spectrum. The presence of the butadienyl group in conjugation with the benzene ring creates an extended π-system.

This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (shift to longer wavelength) of the maximum absorption wavelength (λ_max) compared to benzene or styrene (B11656). The λ_max is expected to be in the near-UV region. The fluorine substituent is not expected to have a major impact on the λ_max but may influence the fine structure of the absorption band.

Predicted UV-Vis Absorption Data for this compound
ParameterPredicted ValueRationale
λ_max280 - 320 nmExtended conjugation of the butadienyl group with the benzene ring leads to a significant bathochromic shift compared to benzene (λ_max ≈ 255 nm) and styrene (λ_max ≈ 245 nm).
Molar Absorptivity (ε)> 20,000 L mol⁻¹ cm⁻¹The extended π-system allows for a high probability of the π → π* transition, resulting in a high molar absorptivity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways would involve the loss of a fluorine atom, cleavage of the butadiene chain, and rearrangements. The presence of the stable tropylium (B1234903) ion (m/z 91) or a substituted tropylium ion is also a possibility.

Predicted Mass Spectrometry Data for this compound
m/zPredicted FragmentFragmentation Pathway
[M]⁺[C₁₀H₉F]⁺Molecular Ion
[M-19]⁺[C₁₀H₉]⁺Loss of a fluorine radical
[M-27]⁺[C₉H₈F]⁺Loss of an ethylene (B1197577) radical from the butadiene chain
91[C₇H₇]⁺Formation of the tropylium ion

Future Directions and Emerging Research Areas in Fluorinated Aryl Diene Chemistry

Development of Novel Asymmetric Synthetic Methodologies for Fluorinated Dienes

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as the biological activity of chiral molecules is often stereospecific. The development of novel asymmetric synthetic methodologies for fluorinated dienes is a critical area of future research. While various methods exist for the synthesis of conjugated dienes, achieving high levels of stereocontrol in the synthesis of fluorinated analogues remains a challenge. nih.gov

Future research will likely focus on the design and application of chiral catalysts for the enantioselective synthesis of fluorinated dienes. nih.gov This includes the development of transition-metal catalysts with novel chiral ligands that can effectively control the stereochemical outcome of cross-coupling reactions used to construct the diene moiety. researchgate.net Furthermore, organocatalysis presents a promising metal-free alternative for asymmetric transformations. mdpi.com The development of chiral organocatalysts for reactions such as asymmetric Heck-type couplings or Wittig-type reactions involving fluorinated precursors could provide efficient routes to chiral fluorinated dienes like 1-[(1E)-1,3-butadien-1-yl]-2-fluorobenzene.

Enzymatic approaches are also emerging as powerful tools for asymmetric synthesis, offering high selectivity under mild reaction conditions. the-innovation.orgthe-innovation.org The discovery and engineering of enzymes capable of catalyzing the formation of fluorinated dienes with high enantiopurity is a promising avenue for future exploration. researchgate.net

Table 1: Comparison of Potential Asymmetric Synthetic Strategies for Fluorinated Dienes

MethodologyCatalyst/ReagentPotential AdvantagesPotential Challenges
Transition-Metal CatalysisChiral Phosphine (B1218219) Ligands, Chiral Diene LigandsHigh efficiency and turnover numbers, broad substrate scope.Metal contamination of products, sensitivity to air and moisture.
OrganocatalysisChiral Amines, Chiral Phosphoric AcidsMetal-free, environmentally benign, often milder reaction conditions.Lower turnover numbers compared to metal catalysts, substrate scope limitations.
BiocatalysisEne-reductases, HalogenasesHigh enantioselectivity and regioselectivity, mild and sustainable conditions.Enzyme stability and availability, substrate specificity.

Exploration of Sustainable and Green Catalytic Systems for Diene Transformations

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize environmental impact. the-gist.org Future research in fluorinated aryl-diene chemistry will undoubtedly focus on the development of sustainable and green catalytic systems for their synthesis and subsequent transformations. nih.govresearchgate.net

This includes the use of earth-abundant and non-toxic metal catalysts, such as iron, copper, and nickel, as alternatives to precious metals like palladium and rhodium. mdpi.com The design of catalytic systems that can operate in environmentally benign solvents, such as water or bio-renewable solvents, is also a key objective. mdpi.com Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused will contribute to more sustainable chemical processes.

Solvent-free reaction conditions, such as mechanochemical synthesis (ball-milling), offer a significant reduction in waste generation and energy consumption. nih.govmdpi.com Exploring the application of these techniques to the synthesis and reactions of fluorinated dienes is a promising area of research. Additionally, photocatalysis, which utilizes visible light as a renewable energy source to drive chemical reactions, presents a green and efficient approach for various organic transformations, including those involving dienes. nih.gov

Table 2: Green Chemistry Metrics for Catalytic Diene Synthesis

Green Chemistry PrincipleApplication in Fluorinated Diene SynthesisExample
Atom EconomyDesigning reactions where most of the atoms from the reactants are incorporated into the final product.Catalytic addition reactions instead of stoichiometric Wittig reactions. the-gist.org
Use of Safer Solvents and AuxiliariesEmploying water, supercritical CO2, or ionic liquids as reaction media.Suzuki-Miyaura cross-coupling in aqueous media. mdpi.com
Design for Energy EfficiencyUtilizing microwave irradiation or photocatalysis to reduce reaction times and energy consumption.Microwave-assisted Heck coupling for diene synthesis. nih.gov
Use of Renewable FeedstocksSourcing starting materials from renewable biological sources.Deriving diene precursors from biomass.
CatalysisEmploying catalytic amounts of reagents instead of stoichiometric ones to minimize waste.Palladium-catalyzed cross-coupling reactions with low catalyst loading. nih.gov

Advanced Computational Design and Prediction of Fluorinated Compound Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. emerginginvestigators.orgnih.gov In the context of fluorinated aryl-dienes, advanced computational methods will play a crucial role in designing novel compounds and predicting their reactivity.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of fluorinated dienes and to model the transition states of their reactions. mit.edunih.govnih.gov This allows for the rational design of catalysts and the prediction of reaction selectivity. For example, computational studies can help in understanding the regioselectivity and stereoselectivity of Diels-Alder reactions involving fluorinated dienes, guiding the synthesis of complex molecular architectures.

Molecular dynamics simulations can provide insights into the conformational preferences of fluorinated dienes and their interactions with solvents and biological macromolecules. nih.gov This is particularly important for the design of fluorinated molecules with specific biological activities. Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of novel fluorinated compounds, accelerating the discovery process. nih.gov The use of machine learning and artificial intelligence in conjunction with computational chemistry is also an emerging area that holds great promise for the design and discovery of new fluorinated materials and pharmaceuticals. researchgate.net

Table 3: Computational Methods in Fluorinated Compound Research

Computational MethodApplicationInformation Obtained
Density Functional Theory (DFT)Reaction mechanism studies, catalyst design.Electronic structure, transition state energies, reaction pathways. mit.edunih.gov
Molecular Dynamics (MD)Conformational analysis, protein-ligand interactions.Molecular motion, binding affinities, solvent effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity.Correlation between molecular structure and biological activity. nih.gov
Quantitative Structure-Property Relationship (QSPR)Prediction of physicochemical properties.Correlation between molecular structure and properties like lipophilicity and solubility. nih.gov

Interdisciplinary Research at the Interface of Organic Synthesis, Computational Chemistry, and Materials Science

The future of fluorinated aryl-diene chemistry lies in a highly interdisciplinary approach, integrating expertise from organic synthesis, computational chemistry, and materials science. acs.orgucsb.edu The synergy between these fields will be essential for the development of novel materials with tailored properties.

Organic chemists will continue to develop innovative synthetic methods for accessing a wide range of fluorinated aryl-dienes with precise control over their structure. Computational chemists will provide theoretical insights to guide synthetic efforts and predict the properties of the resulting molecules. Materials scientists will then characterize these new compounds and explore their applications in areas such as organic electronics, polymer chemistry, and nanotechnology.

For example, fluorinated aryl-dienes like this compound could serve as monomers for the synthesis of novel fluorinated polymers. acs.orgunist.ac.krrsc.orgresearchgate.netnih.gov The fluorine substituents can impart desirable properties to these polymers, such as high thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in advanced electronics and aerospace materials. The interplay between synthesis, computational modeling, and materials characterization will be crucial for optimizing the properties of these polymers for specific applications.

Table 4: Potential Applications of Fluorinated Aryl-Diene Derived Materials

Application AreaMaterial TypeKey Properties Conferred by Fluorine
Organic ElectronicsOrganic semiconductors, OLEDsTuned electronic properties, enhanced stability.
Polymer ScienceHigh-performance polymers, fluoropolymersThermal stability, chemical resistance, low surface energy. unist.ac.krresearchgate.net
Medicinal ChemistryBioactive molecules, drug delivery systemsIncreased metabolic stability, enhanced binding affinity. the-innovation.org
AgrochemicalsHerbicides, pesticidesImproved efficacy and bioavailability.

Q & A

Basic: What are the standard synthetic routes for 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene, and what critical parameters influence yield and stereoselectivity?

Methodological Answer:
Synthesis typically involves coupling a fluorinated benzene precursor with a 1,3-butadienyl group. Key steps include:

  • Halogenation/Coupling: Starting from 2-fluorobenzene derivatives, introduce the butadienyl moiety via cross-coupling (e.g., Heck or Suzuki-Miyaura reactions). Palladium catalysts and ligand selection are critical for stereoselectivity .
  • Protection/Deprotection: Protect the fluorine substituent during reactive steps to avoid side reactions.
  • Temperature Control: Maintain low temperatures (<0°C) to prevent isomerization of the E-configured diene .
  • Purification: Column chromatography (SiO₂, pentane/DCM mixtures) isolates the product, as seen in analogous syntheses .

Advanced: How does the E-configuration of the butadienyl group influence the compound’s reactivity in cycloaddition reactions?

Methodological Answer:
The E-configuration ensures the diene adopts a planar geometry, optimizing orbital overlap in Diels-Alder reactions. Computational modeling (DFT) predicts enhanced regioselectivity for endo transition states. Experimental validation involves:

  • Kinetic Studies: Compare reaction rates with Z-isomers.
  • X-ray Crystallography: Confirm transition-state geometry using SHELX-refined structures .
  • Substituent Effects: Electron-withdrawing fluorine stabilizes charge-separated intermediates, accelerating cycloaddition .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR: Assign signals using coupling constants (e.g., JF,H for fluorine-proton interactions). Discrepancies in chemical shifts may arise from solvent polarity or impurities; deuterated solvents and repeated trials mitigate this .
  • GC-MS: Verify molecular ion peaks (e.g., m/z = 162 for C₁₀H₇F) and fragmentation patterns.
  • X-ray Crystallography: Resolve stereochemical ambiguities. SHELXL refines structures against high-resolution data, addressing contradictions in bond lengths/angles .

Advanced: What strategies are employed to study the electronic effects of the fluorine substituent on the aromatic ring’s reactivity?

Methodological Answer:

  • Hammett Analysis: Quantify substituent effects using σpara values. Fluorine’s σp ≈ +0.06 indicates moderate electron withdrawal, altering reaction kinetics .
  • DFT Calculations: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Comparative Reactivity: Contrast with non-fluorinated analogs in SNAr or electrophilic substitution. Fluorine reduces ring activation, as seen in brominated derivatives .

Basic: What are the common impurities encountered during synthesis, and how are they identified and separated?

Methodological Answer:

  • By-Products: Isomerized Z-diene, unreacted halide precursors, or oxidized diene derivatives.
  • Detection: TLC (Rf comparison) and HPLC (retention time shifts).
  • Resolution: Silica gel chromatography (pentane/EtOAc gradients) or recrystallization from ethanol .
  • Case Study: ’s table highlights impurities in bromo-fluorobenzene analogs, resolved via fractional distillation .

Advanced: How can this compound serve as a precursor in designing fluorinated materials with unique electronic properties?

Methodological Answer:

  • Conjugated Systems: The butadienyl group enables π-extension for OLEDs or conductive polymers. Fluorine enhances electron mobility and thermal stability .
  • Coordination Chemistry: Act as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems.
  • Photoresponsive Materials: UV-vis studies show strong absorbance at ~300 nm, suitable for light-harvesting applications. Modify substituents to tune bandgap .

Advanced: What experimental designs are used to analyze contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

  • Reproducibility Trials: Standardize solvent purity, catalyst batch, and inert atmosphere (N₂/Ar).
  • DoE (Design of Experiments): Vary temperature, catalyst loading, and reaction time to identify optimal conditions .
  • Meta-Analysis: Compare literature data (e.g., vs. 11) to isolate variables like bromine vs. fluorine electronic effects.

Basic: How is computational modeling integrated into predicting the compound’s stability under varying pH conditions?

Methodological Answer:

  • pKa Prediction: Software like ACD/Labs calculates acidity (fluorine’s inductive effect lowers pKa).
  • Hydrolysis Simulations: Molecular dynamics (MD) models assess degradation pathways.
  • Validation: Compare with experimental stability tests (e.g., HPLC monitoring under acidic/basic conditions) .

Advanced: What role does this compound play in studying steric vs. electronic effects in aromatic substitution reactions?

Methodological Answer:

  • Steric Maps: Generate van der Waals surfaces to quantify steric hindrance from the butadienyl group.
  • Kinetic Isotope Effects (KIE): Compare kH/kD in deuteration studies to distinguish electronic (KIE > 1) from steric dominance.
  • Case Study: ’s bromoethyl derivative shows steric inhibition in SN2 reactions, contrasting fluorine’s electronic effects .

Basic: What safety protocols are recommended for handling this compound, given its structural analogs?

Methodological Answer:

  • PPE: Use nitrile gloves and fume hoods to avoid skin/eye contact.
  • Storage: Dark, airtight containers at –20°C to prevent diene polymerization.
  • Spill Management: Neutralize with sodium bicarbonate; absorb with vermiculite. Reference Safety Data Sheets (SDS) for fluorobenzene analogs .

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